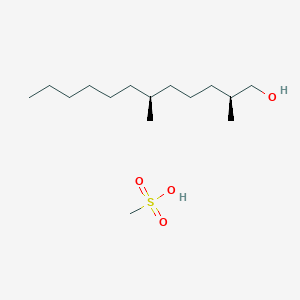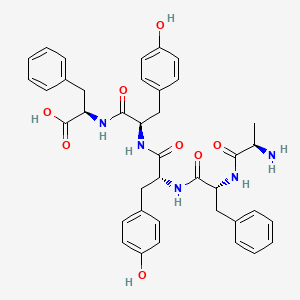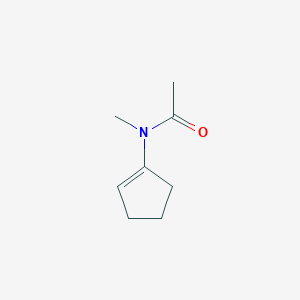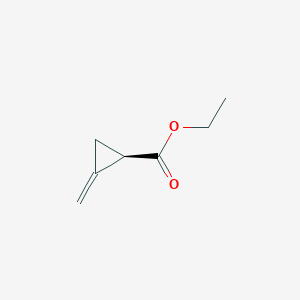![molecular formula C18H24N4 B12581542 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane CAS No. 306971-02-8](/img/structure/B12581542.png)
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane is a heterocyclic compound that features two pyridine rings attached to a diazocane backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. The presence of both nitrogen atoms in the pyridine rings and the diazocane backbone allows for versatile coordination modes, making it a valuable compound for various applications in chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane typically involves the reaction of pyridine-2-carboxaldehyde with a diamine, such as 1,5-diaminopentane, under specific conditions. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridine rings can participate in substitution reactions, where substituents on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane has several scientific research applications, including:
Coordination Chemistry:
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: Metal complexes of this compound are explored for their luminescent properties and potential use in optoelectronic devices.
Catalysis: The compound is used in the development of catalysts for various organic transformations, including hydrogenation and carbonylation reactions.
Wirkmechanismus
The mechanism of action of 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the diazocane backbone can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The specific molecular targets and pathways involved depend on the metal ion and the type of reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis[(pyridin-2-yl)methyl]ethane: Similar to 1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane but with an ethane backbone instead of a diazocane backbone.
1,4-Bis[(pyridin-2-yl)methyl]butane: Features a butane backbone, offering different coordination properties.
1,3-Bis[(pyridin-2-yl)methyl]propane: Contains a propane backbone, providing a different spatial arrangement for coordination.
Uniqueness
This compound is unique due to its diazocane backbone, which provides a flexible yet stable framework for coordination with metal ions. This flexibility allows for the formation of a wide range of metal complexes with diverse geometries and properties, making it a valuable compound for various applications in chemistry and materials science.
Eigenschaften
CAS-Nummer |
306971-02-8 |
|---|---|
Molekularformel |
C18H24N4 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1,5-bis(pyridin-2-ylmethyl)-1,5-diazocane |
InChI |
InChI=1S/C18H24N4/c1-3-9-19-17(7-1)15-21-11-5-13-22(14-6-12-21)16-18-8-2-4-10-20-18/h1-4,7-10H,5-6,11-16H2 |
InChI-Schlüssel |
HDSHPGCCPDIDTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCCN(C1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)



![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)


![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)

![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)

![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)
